

# 4-[Methyl(propyl)amino]benzaldehyde vs 4-(Dimethylamino)benzaldehyde

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## Compound of Interest

Compound Name: 4-[Methyl(propyl)amino]benzaldehyde

Cat. No.: B1386143

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## An Objective Comparison for Researchers

In the field of organic synthesis and chemical biology, substituted benzaldehydes are pivotal intermediates. This guide provides a detailed comparison of two such compounds: **4-[Methyl(propyl)amino]benzaldehyde** and the well-characterized 4-(Dimethylamino)benzaldehyde. While 4-(Dimethylamino)benzaldehyde is a widely utilized reagent with a wealth of available data, its propyl-substituted counterpart is a less common analog. This comparison aims to consolidate the known properties and applications of both, highlighting structural differences and their potential impact on chemical behavior for researchers and professionals in drug development.

## Structural and Physicochemical Properties

The primary structural difference between the two molecules lies in the alkyl substituents on the amino group. 4-(Dimethylamino)benzaldehyde possesses two methyl groups, whereas **4-[Methyl(propyl)amino]benzaldehyde** has one methyl and one propyl group. This variation is expected to influence properties such as lipophilicity, steric hindrance, and solubility. The longer propyl chain in **4-[Methyl(propyl)amino]benzaldehyde** increases its molecular weight and is predicted to enhance its solubility in nonpolar organic solvents compared to 4-(Dimethylamino)benzaldehyde.

Table 1: Comparison of Physicochemical Properties

Property	4-[Methyl(propyl)amino]benzaldehyde	4-(Dimethylamino)benzaldehyde
CAS Number	1078-18-8[1][2]	100-10-7[3][4][5]
Molecular Formula	C <sub>11</sub> H <sub>15</sub> NO[1]	C <sub>9</sub> H <sub>11</sub> NO[3][4]
Molecular Weight	177.24 g/mol [1][6]	149.19 g/mol [3][4][5]
Appearance	Solid[2]	Yellow to brown crystalline powder[7]
Melting Point	Not available in published literature	72-75 °C[5][8]
Boiling Point	189-191 °C at 15 Torr[1]	176-177 °C at 17 mmHg[5]
Solubility	Not available in published literature	Soluble in ethanol, acetone, chloroform; limited solubility in water[7][9]

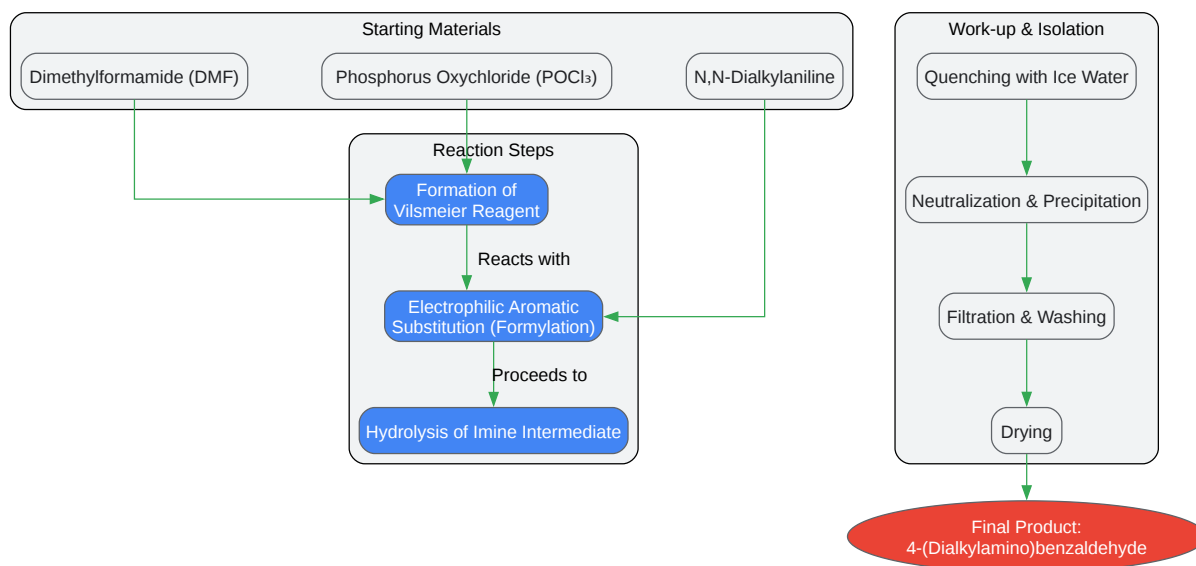
## Synthesis Protocols

The synthesis of 4-(dialkylamino)benzaldehydes is commonly achieved through the Vilsmeier-Haack reaction. This involves the formylation of an N,N-dialkylaniline using a Vilsmeier reagent, which is typically formed from phosphorus oxychloride and a disubstituted formamide like dimethylformamide (DMF).

### General Experimental Protocol: Vilsmeier-Haack Reaction

- Vilsmeier Reagent Formation:** To a cooled (0-5 °C) three-necked flask containing dimethylformamide, phosphorus oxychloride is added dropwise with stirring. The reaction is exothermic and forms the chloroiminium salt (Vilsmeier reagent).
- Formylation:** The corresponding N,N-dialkylaniline (e.g., N,N-dimethylaniline for 4-(Dimethylamino)benzaldehyde or N-methyl-N-propylaniline for 4-[Methyl(propyl)amino]benzaldehyde) is added dropwise to the Vilsmeier reagent.

- Reaction: The mixture is heated (e.g., to 90 °C for 2 hours for the synthesis of 4-(Dimethylamino)benzaldehyde) to drive the formylation reaction.[\[10\]](#)
- Work-up: The reaction mixture is cooled and then carefully poured into ice water.
- Neutralization and Precipitation: The aqueous solution is neutralized with a base (e.g., sodium hydroxide or saturated sodium acetate solution) to a pH of 6-8, which induces the precipitation of the product.[\[10\]](#)[\[11\]](#)
- Isolation and Purification: The precipitated solid is collected by filtration, washed with water to remove salts, and dried.[\[10\]](#) Further purification can be achieved by recrystallization if necessary.



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**Caption:** General workflow for the synthesis of 4-(dialkylamino)benzaldehydes.

## Reactivity and Applications

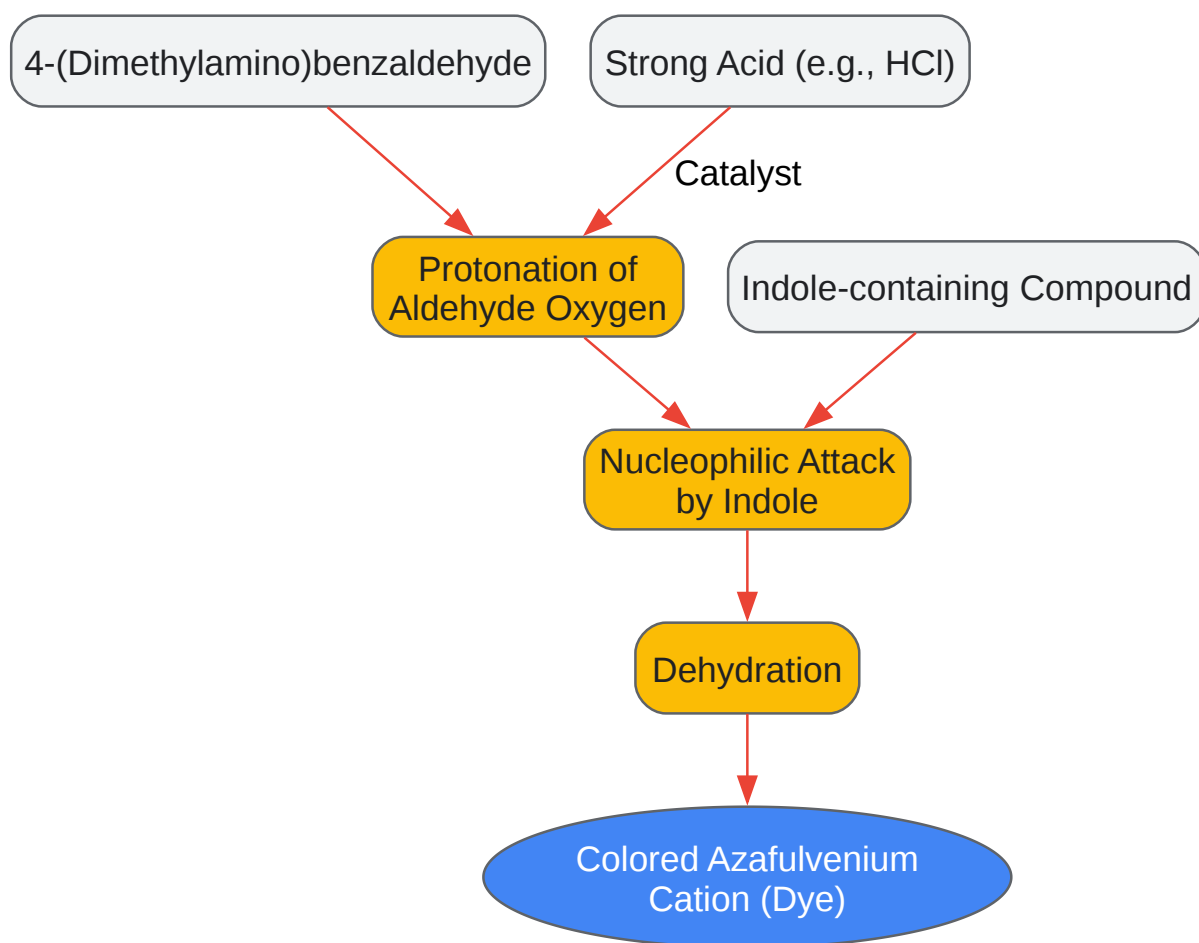
The chemical reactivity of both compounds is dominated by the aldehyde functional group and the electron-donating dialkylamino group at the para position. The amino group significantly activates the aromatic ring towards electrophilic substitution and increases the nucleophilicity of the aldehyde's carbonyl oxygen.

## 4-(Dimethylamino)benzaldehyde (DMABA)

DMABA is a versatile compound with numerous applications:

- **Ehrlich's Reagent:** It is famously used in the Ehrlich test to detect indoles, pyrroles, and primary amines.[\[4\]](#)[\[5\]](#) The reaction forms a colored Schiff base, which allows for colorimetric determination.
- **Organic Synthesis:** It serves as a crucial intermediate in the synthesis of various organic molecules, including triphenylmethane dyes, pharmaceuticals, and agrochemicals.[\[8\]](#)[\[12\]](#)
- **Analytical Chemistry:** DMABA is used as a derivatizing agent in chromatography and for the spectrophotometric determination of substances like hydrazine and bilirubin.[\[5\]](#)[\[12\]](#)
- **Fluorescent Dyes:** It is a common building block for fluorescent dyes used in biological imaging and labeling.[\[12\]](#)

The Ehrlich reaction is a classic example of the reactivity of DMABA. The aldehyde condenses with an electron-rich compound like indole in the presence of a strong acid to form a resonance-stabilized cyanine dye.



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**Caption:** Simplified reaction pathway for the Ehrlich test.

## 4-[Methyl(propyl)amino]benzaldehyde

Specific, well-documented applications for **4-[Methyl(propyl)amino]benzaldehyde** are scarce in the available literature. However, based on its structure, it can be inferred that it would participate in similar reactions as DMABA. The key differences would arise from the steric and electronic effects of the propyl group:

- **Steric Hindrance:** The bulkier propyl group might slightly decrease the rate of reactions involving the amino nitrogen or the adjacent aromatic positions.
- **Lipophilicity:** The increased lipophilicity could be advantageous in applications requiring better solubility in nonpolar media or for creating derivatives with enhanced membrane

permeability in biological systems.

- Potential Applications: It could potentially be used to synthesize novel dyes or pharmaceutical intermediates where the properties need to be fine-tuned. For example, the propyl group could alter the absorption/emission spectra of derived dyes or affect the binding affinity of a drug molecule.

## Conclusion

4-(Dimethylamino)benzaldehyde is a well-established and versatile reagent with a broad range of documented applications and readily available experimental data. In contrast, **4-[Methyl(propyl)amino]benzaldehyde** is a structurally similar but far less studied compound. While it is expected to exhibit analogous chemical reactivity, the substitution of a methyl with a propyl group introduces differences in steric bulk and lipophilicity.

For researchers, 4-(Dimethylamino)benzaldehyde remains the standard choice for established protocols. However, **4-[Methyl(propyl)amino]benzaldehyde** presents an opportunity for investigation in areas where modified solubility, altered electronic properties, or novel structural motifs are desired. The significant lack of published data for the propyl analog highlights a knowledge gap and an area ripe for further scientific exploration, particularly in materials science and medicinal chemistry.

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